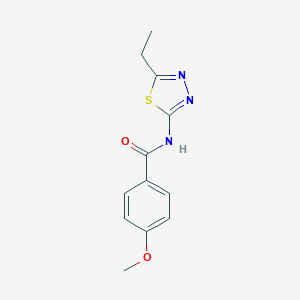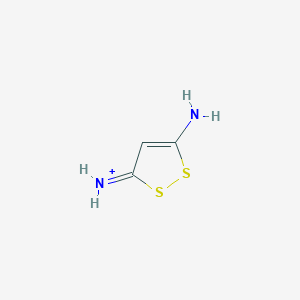![molecular formula C28H19NO2 B289790 Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and has a complex molecular structure. The purpose of
Wirkmechanismus
The exact mechanism of action of Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes involved in cancer cell proliferation and survival. Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various signaling pathways involved in cancer cell proliferation and survival. Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate has also been shown to decrease the levels of reactive oxygen species, which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the main limitations of using Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate in lab experiments is its complex molecular structure, which makes it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate. One of the most promising directions is the development of anti-cancer drugs based on this compound. Studies have shown that Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Another direction is the investigation of the biochemical and physiological effects of this compound on various signaling pathways involved in cancer cell proliferation and survival. Additionally, further research is needed to optimize the synthesis method of Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate to improve the yield and purity of the final product.
Synthesemethoden
The synthesis of Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-phenylindole, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate product. The intermediate product is then reacted with methyl acrylate to give the final product, Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate has a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C28H19NO2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
methyl 2,10-diphenyl-15-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4,6,8,10,12-heptaene-3-carboxylate |
InChI |
InChI=1S/C28H19NO2/c1-31-28(30)26-24-14-8-13-20-17-23(18-9-4-2-5-10-18)21-15-16-22(27(21)29(20)24)25(26)19-11-6-3-7-12-19/h2-17H,1H3 |
InChI-Schlüssel |
YTKGCVWBPNDYMH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C3C(=C(C=C4N3C1=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Kanonische SMILES |
COC(=O)C1=C(C2=C3C(=C(C=C4N3C1=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)










![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)